molecular formula C18H19N3OS2 B3046416 N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide CAS No. 1242970-06-4

N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide

Cat. No. B3046416
CAS RN: 1242970-06-4
M. Wt: 357.5
InChI Key: RFEAUZMGTAFLQU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities of Thiazoles

Thiazoles are a class of heterocyclic organic compounds that exhibit diverse biological activities. Let’s explore some of these:

Antioxidant Properties: Researchers have explored thiazole derivatives as potential antioxidants. These compounds can scavenge free radicals and protect cells from oxidative damage.

Analgesic and Anti-Inflammatory Effects: Certain thiazole derivatives have demonstrated analgesic and anti-inflammatory properties. These compounds may be useful in managing pain and inflammation.

Antimicrobial and Antifungal Activity: Thiazoles have been investigated for their antimicrobial and antifungal effects. Compounds derived from the thiazole scaffold may serve as potential drugs against infections.

Antiviral Properties: Some thiazole derivatives exhibit antiviral activity. Researchers have explored their potential in combating viral infections.

Diuretic Effects: Thiazoles may act as diuretics, promoting urine production and aiding in fluid balance.

Neuroprotective Potential: Certain thiazole compounds have shown neuroprotective effects, which could be relevant in conditions affecting the nervous system.

Antitumor and Cytotoxic Activity: Thiazoles have been studied for their antitumor and cytotoxic properties. For instance, a specific thiazole derivative demonstrated potent effects against prostate cancer cells .

Specific Compounds and Applications

Let’s focus on some compounds related to the mentioned structure:

Sulfathiazole: Sulfathiazole, an antimicrobial drug, contains a thiazole ring. It has been used to treat bacterial infections.

Ritonavir: Ritonavir, an antiretroviral drug, also features a thiazole moiety. It is used in the treatment of HIV/AIDS.

Abafungin: Abafungin, an antifungal drug, contains a thiazole ring. It may be effective against fungal infections.

TB47: TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide compound, exhibits low nanomolar potency against Mycobacterium tuberculosis. It has potential as an antitubercular agent .

properties

IUPAC Name

4-ethyl-N-[(4-methylsulfanylphenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-3-15-16(24-18(20-15)21-10-4-5-11-21)17(22)19-12-13-6-8-14(23-2)9-7-13/h4-11H,3,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEAUZMGTAFLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133209
Record name 4-Ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)-5-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(4-(methylthio)benzyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

CAS RN

1242970-06-4
Record name 4-Ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)-5-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242970-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)-5-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide
Reactant of Route 5
N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide
Reactant of Route 6
N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide

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